Product packaging for 3-(2-Aminoethoxy)-5-methoxyphenol(Cat. No.:CAS No. 1076198-81-6)

3-(2-Aminoethoxy)-5-methoxyphenol

Cat. No.: B562769
CAS No.: 1076198-81-6
M. Wt: 183.207
InChI Key: SDXYNAAMJBCKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Aminoethoxy)-5-methoxyphenol is a phenolic compound featuring both a methoxy group and a 2-aminoethoxy side chain. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound's dual functionality allows it to act as a versatile building block for the development of more complex molecules. It is particularly useful in the synthesis of potential pharmaceutical agents and biochemical probes. Researchers utilize this compound in projects involving structure-activity relationship (SAR) studies. As with all compounds of this nature, this compound is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. To obtain accurate and specific data on this compound, I recommend consulting specialized chemical databases or scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3 B562769 3-(2-Aminoethoxy)-5-methoxyphenol CAS No. 1076198-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminoethoxy)-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-8-4-7(11)5-9(6-8)13-3-2-10/h4-6,11H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXYNAAMJBCKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696548
Record name 3-(2-Aminoethoxy)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-81-6
Record name 3-(2-Aminoethoxy)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Aminoethoxy 5 Methoxyphenol and Analogues

Retrosynthetic Analysis Approaches for Phenolic Amino Ethers

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inyoutube.comyoutube.com This process helps in devising a logical synthetic plan.

Disconnection Strategies for the Aminoethoxy Side Chain

A primary consideration in the retrosynthesis of phenolic amino ethers is the disconnection of the aminoethoxy side chain. This can be approached in several ways:

C-O Bond Disconnection: A common strategy involves cleaving the ether linkage. youtube.com This leads to a phenol (B47542) and a halo- or tosyloxy-substituted aminoethane derivative. This approach is often favored as it breaks the molecule into two distinct and manageable fragments. youtube.com

C-N Bond Disconnection: Another viable disconnection is at the carbon-nitrogen bond of the amino group. youtube.comyoutube.com This would lead to an ethoxy-substituted phenol and an ammonia (B1221849) equivalent. Reductive amination is a common forward reaction corresponding to this disconnection, where a carbonyl compound reacts with an amine to form an imine, which is then reduced to the target amine. youtube.comyoutube.com

Strategic Considerations for Methoxy (B1213986) and Hydroxyl Group Installation

The placement of the methoxy and hydroxyl groups on the phenolic ring is crucial and requires careful planning.

Starting with Substituted Phenols: A frequent strategy is to begin with a commercially available or easily synthesized phenol that already possesses the desired substitution pattern or a precursor to it. For instance, starting with a resorcinol (B1680541) derivative allows for selective functionalization of the hydroxyl groups.

Functional Group Interconversion (FGI): If the desired substituted phenol is not readily available, functional group interconversions are employed. lkouniv.ac.in For example, a methoxy group can be introduced by methylation of a hydroxyl group, and a hydroxyl group can be unmasked from a protected form, such as a benzyl (B1604629) ether. The synthesis of methoxy-substituted picenes has been achieved through methods like Pd-catalyzed Suzuki–Miyaura couplings or Wittig reaction/intramolecular cyclization sequences. acs.org

Classical and Modern Synthetic Routes for 3-(2-Aminoethoxy)-5-methoxyphenol

Various synthetic routes have been developed to produce this compound and its analogues, often starting from readily available phenolic compounds.

Synthesis from Related Phenols and Methoxy-Substituted Precursors

The synthesis often commences with a phenol bearing a methoxy group or a precursor that can be easily converted.

A plausible route to synthesize 2-amino-5-methoxyphenol (B1278220) could start from resorcinol. researchgate.net Partial methylation of resorcinol would yield 3-methoxyphenol. Subsequent nitration and reduction of the nitro group would then furnish the desired aminophenol. researchgate.net Another approach starts from 5-Methoxy-2-nitrophenol, which can be synthesized with a good yield. This precursor can then be hydrogenated to the corresponding amine. researchgate.net

The synthesis of substituted phenacyl ethers has been achieved with p-methoxy phenacyl bromide and various phenols using phase transfer catalysts (PTC) and crown ethers. researchgate.net

Starting MaterialKey TransformationProductReference
ResorcinolPartial methylation, nitration, reduction2-amino-5-methoxyphenol researchgate.net
5-Methoxy-2-nitrophenolCatalytic hydrogenation2-amino-5-methoxyphenol researchgate.net
p-methoxy phenacyl bromide and phenolsPTC and Crown ether catalysisSubstituted phenacyl ethers researchgate.net

Incorporation of the Aminoethoxy Moiety

Once the appropriately substituted phenol is obtained, the aminoethoxy side chain is introduced.

A common method is the alkylation of the phenolic hydroxyl group with a protected 2-aminoethyl halide or tosylate. The protecting group, such as a phthalimide (B116566) or a benzyl group, is then removed in a subsequent step to reveal the primary amine. google.com For instance, the hydroxyl group can be substituted by a phthalimide under Mitsunobu conditions. nih.gov An alternative involves the use of 2-(2-aminoethoxy)ethanol, where the amino group is first protected, followed by activation of the hydroxyl group for ether synthesis. google.com

The synthesis of oligoether conjugates has been achieved through various methods, including the use of carbonyldiimidazole for single and double conjugation of 2-(2-(2-aminoethoxy)ethoxy)ethanol. mdpi.com

Green Chemistry Principles in the Synthesis of Phenolic Amino Ethers

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.comroyalsocietypublishing.org

In the context of phenolic amino ether synthesis, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or supercritical fluids can significantly reduce the environmental impact. royalsocietypublishing.orgscispace.com

Catalysis: The use of catalysts, particularly heterogeneous catalysts, can improve reaction efficiency, reduce waste, and allow for easier product separation and catalyst recycling. royalsocietypublishing.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. rsc.org

Energy Efficiency: Employing methods like microwave-assisted or mechanochemical synthesis can reduce energy consumption and reaction times. alfa-chemistry.comroyalsocietypublishing.org For example, mechanochemistry allows for reactions between solid reactants with minimal or no solvent, leading to reduced waste and energy usage. rsc.org

The shift towards greener synthetic methods for ethers involves using sustainable catalysts, minimizing greenhouse gas emissions, and reducing hazardous waste. alfa-chemistry.com

Derivatization and Structural Modification Research

Synthesis of Carvedilol Metabolite Precursors using 3-(2-Aminoethoxy)-5-methoxyphenol

Table 1: Carvedilol Metabolites Synthesized from this compound Precursors

Metabolite Name Chemical Name CAS Number Molecular Formula
4'-Hydroxycarvedilol 4-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol 142227-49-4 C₂₄H₂₆N₂O₅

Data sourced from SynZeal and MedchemExpress. synzeal.commedchemexpress.com

Incorporation into Complex Molecular Scaffolds

The structural features of this compound make it an attractive component for incorporation into larger, more complex molecular frameworks. This strategy is often employed in drug discovery to explore new therapeutic agents.

In the pursuit of new anticancer agents, researchers have synthesized a series of diaryl benzo[d]imidazo[2,1-b]thiazole derivatives that feature an aminoethoxy side chain. nih.govresearchgate.netsemanticscholar.orgnih.gov This side chain is crucial for the biological activity of these compounds. nih.govsemanticscholar.org A study focused on creating a new series of these derivatives to investigate their cytotoxic effects on the MCF-7 human breast cancer cell line. nih.govresearchgate.netnih.gov The synthesis involved a multi-step process to generate twelve different derivatives (6a-6l). nih.govresearchgate.net These compounds were designed as Selective Estrogen Receptor Modulators (SERMs), and the aminoethoxy side chain plays a critical role in their mechanism of action by preventing receptor activation. nih.govsemanticscholar.org The study found that all the synthesized compounds exhibited a good inhibitory effect on the MCF-7 cell line, with some derivatives showing higher cytotoxicity than the reference drug, tamoxifen. nih.govresearchgate.netnih.gov Specifically, compounds 6i and 6j demonstrated significant inhibitory effects of 81% and 73%, respectively. nih.govresearchgate.netnih.gov This highlights the importance of the aminoethoxy moiety in designing potent cytotoxic agents. ukaazpublications.com

Table 2: Examples of Synthesized Diaryl Benzo[d]imidazo[2,1-b]thiazole Derivatives

Compound R R'
6i H CH₃
6j H C₂H₅
6k CH₃ CH₃

This table illustrates some of the variations in the terminal amine of the aminoethoxy side chain in the synthesized series of compounds as described in the research. nih.govresearchgate.net

The methoxy (B1213986) and aminoethoxy functionalities, similar to those in this compound, have been incorporated into steroidal frameworks to create novel compounds with potential cytotoxic activity. nih.gov Research in this area has led to the synthesis of a series of 16E-[3-methoxy-4-(2-aminoethoxy)benzylidene]androstene derivatives. nih.gov The study also explored the impact of including bis-tertiary amino functionalities on the cytotoxicity of these steroid derivatives. nih.gov The synthesized compounds were evaluated for their antineoplastic activity against a variety of tumor cell lines. nih.gov The results indicated that the 16E-arylidenosteroids exhibited significant cytotoxicity. nih.gov One of the most promising compounds from this series was a bis-tertiary amino steroid, which was selected for more detailed in vivo testing. nih.gov

Table 3: Representative Steroidal Derivative

Compound Feature Description
Core Structure Androstene
Substitution at C16 16E-[3-Methoxy-4-(2-aminoethoxy)benzylidene]

Based on the synthesis of potent cytotoxic 16E-arylidene androstene derivatives. nih.gov

Quinoline (B57606) is a heterocyclic aromatic compound that is a core structure in many biologically active molecules. biointerfaceresearch.com The introduction of amino-containing side chains, such as aminoethoxyalkyl moieties, to the quinoline scaffold is a common strategy in medicinal chemistry to modulate the biological properties of the resulting derivatives. researchgate.net The amine groups can significantly influence the antioxidant capacity and basicity of quinoline derivatives, which in turn affects their therapeutic potential. researchgate.net While direct synthesis from this compound is not explicitly detailed in all studies, the principles of attaching aminoethoxy side chains to heterocyclic systems are well-established. nih.gov This modification can enhance the interaction of the molecule with biological targets. nih.gov Research has shown that the nature and position of substituents on the quinoline ring are critical for their activity. nih.gov For instance, in some quinoline derivatives, the presence of a 6-methoxy group was observed to have a modest effect on the inhibitory potential against certain enzymes. nih.gov

Tailoring Substitution Patterns for Research Objectives

The derivatization of this compound and its incorporation into larger scaffolds demonstrate a key principle in medicinal chemistry: the tailoring of substitution patterns to achieve specific research objectives. By modifying the substituents on the aromatic ring or the terminal amine of the aminoethoxy chain, researchers can fine-tune the physicochemical and pharmacological properties of the resulting molecules.

For example, in the diaryl benzo[d]imidazo[2,1-b]thiazole series, varying the alkyl groups on the terminal nitrogen of the aminoethoxy side chain led to differences in cytotoxic potency. nih.govresearchgate.net This allows for the optimization of a lead compound to enhance its activity against cancer cells. Similarly, the strategic placement of the methoxy and aminoethoxybenzylidene units on the androstene steroid core was crucial for its antineoplastic properties. nih.gov

The ability to systematically alter the substitution patterns of these complex molecules provides a powerful tool for structure-activity relationship (SAR) studies. These studies are essential for understanding how a molecule interacts with its biological target and for designing more potent and selective therapeutic agents.

Structure Activity Relationship Sar Studies of Aminoethoxy Substituted Phenols

Elucidation of Pharmacophore Requirements for Biological Activity

A pharmacophore is the specific three-dimensional arrangement of features in a molecule that is responsible for its biological activity. nih.gov For the class of aminoethoxy-substituted phenols, the key pharmacophoric features generally include the phenolic ring, the methoxy (B1213986) group, and the aminoethoxy side chain.

The aminoethoxy group is a crucial pharmacophore in various biologically active compounds. brieflands.comnih.gov For instance, in the context of selective estrogen receptor modulators (SERMs), the presence of an aminoethoxy side chain is often essential for inhibiting the estrogen receptor. brieflands.comnih.gov When a SERM binds to the active site of the receptor, the aminoethoxy chain can physically prevent the receptor from activating. brieflands.comnih.gov The nitrogen atom within this side chain is a key interaction point, often forming a hydrogen bond with specific amino acid residues, such as aspartate-351, which is a critical interaction for receptor inhibition. brieflands.comnih.gov

Impact of Aminoethoxy Linker Variations on Biological Research Activity

The aminoethoxy linker is not a static component; its length, flexibility, and polarity can be varied to fine-tune the biological activity of the parent molecule. acs.orgdiva-portal.org Research on Proteolysis Targeting Chimeras (PROTACs) has demonstrated that even minor variations in a linker's structure can have a profound impact on properties like cell permeability. acs.orgdiva-portal.org

The composition of the linker influences the molecule's ability to adopt specific three-dimensional conformations. diva-portal.org For example, linkers that allow the molecule to fold and shield its polar surfaces can lead to higher cell permeability. acs.orgdiva-portal.org This folding can be stabilized by various intramolecular interactions, including hydrogen bonds and π-π interactions. acs.orgdiva-portal.org

The synthesis of molecules with varied linkers often involves multi-step chemical processes. For example, the linker region can be introduced via alkylation of a phenolic hydroxyl group. acs.orgdiva-portal.org Different types of linkers can be synthesized to have varying degrees of rigidity or flexibility. acs.orgdiva-portal.org The choice of linker is a critical design element, as it can govern how the active parts of the molecule are presented to their biological targets. oup.com

Table 1: Impact of Linker Characteristics on Molecular Properties

Linker Characteristic Observed Impact Potential Consequence for Biological Activity Reference
Flexibility vs. Rigidity More rigid linkers can lock the molecule in a bioactive conformation. Increased affinity and selectivity for the target. pnas.org
Polarity Linkers that facilitate the shielding of polar surface area. Increased cell permeability. acs.orgdiva-portal.org
Intramolecular Interactions Linkers capable of forming intramolecular hydrogen bonds or other non-covalent interactions. Stabilization of folded, low-polarity conformations. acs.orgdiva-portal.org

Positional Isomerism and SAR in Phenolic Amino Ethers (e.g., 3-(2-Aminoethoxy)-5-methoxyphenol vs. 4-(2-Aminoethoxy)-3-methoxyphenol)

Positional isomerism, where functional groups are located at different positions on a core scaffold, plays a significant role in the SAR of phenolic amino ethers. The relative positions of the aminoethoxy and methoxy groups on the phenol (B47542) ring can dramatically alter the molecule's electronic properties, shape, and ability to interact with a biological target.

While direct comparative studies between this compound and its isomer, 4-(2-Aminoethoxy)-3-methoxyphenol, are not detailed in the provided results, the principles of medicinal chemistry allow for predictions of how these structural differences might affect activity. The change in substitution from a 1,3,5-pattern (in the 3,5-substituted isomer) to a 1,2,4-pattern (in the 3,4-substituted isomer) will alter the molecule's dipole moment and its potential for intramolecular hydrogen bonding. These changes can affect receptor binding, solubility, and metabolic stability.

For example, the proximity of the methoxy group to the aminoethoxy chain in the 4-(2-Aminoethoxy)-3-methoxyphenol isomer could lead to steric hindrance or new intramolecular interactions that are not possible in the this compound isomer. Such subtle changes are known to have profound effects on biological activity.

Table 2: Comparison of Positional Isomers

Compound Name Structure CAS Number Molecular Formula Molecular Weight Key Structural Feature
This compound Chemical structure of this compound Not available C₉H₁₃NO₃ 183.20 Methoxy and aminoethoxy groups are meta to each other.
4-(2-Aminoethoxy)-3-methoxyphenol Chemical structure of 4-(2-Aminoethoxy)-3-methoxyphenol 1076198-80-5 C₉H₁₃NO₃ 183.20 Methoxy and aminoethoxy groups are ortho to each other.

Influence of Methoxy Group Substitution on SAR

The methoxy group (-OCH₃) is a common substituent in medicinal chemistry that can significantly influence a molecule's biological profile. ontosight.ai It is an ether group and is relatively stable. ontosight.ai Its presence can affect a compound's physical properties, such as lipophilicity, which in turn affects its ability to cross cell membranes. ontosight.ai

In SAR studies, the substitution of a hydroxyl group with a methoxy group can lead to changes in potency. For example, in the case of morphine and codeine, the replacement of a phenolic hydroxyl with a methoxy group results in lower potency. nih.gov Conversely, the introduction of methoxy groups into other molecular scaffolds has been shown to enhance biological activity. In a study of antimicrobial arylamides, the addition of two methoxy groups led to a significant increase in activity against both S. aureus and E. coli. pnas.org

The position of the methoxy group is also critical. In some series of compounds, a methoxy group at a specific position can improve activity compared to its placement at other positions. researchgate.net Research on compounds designed to inhibit cell migration has suggested that the substitution with electron-donating groups like methoxy can lead to higher activity compared to electron-withdrawing groups. nih.gov Specifically, a quinoline (B57606) ring with a C-6 methoxy group substitution was found to contribute significantly to inhibiting metastasis. nih.gov

Table 3: Reported Effects of Methoxy Group Substitution on Biological Activity

Compound Class Effect of Methoxy Group Biological Activity Studied Reference
Arylamide Foldamers Increased activity 17-fold against S. aureus and 8-fold against E. coli. Antimicrobial pnas.org
Thiazole Carboxamides Substitution with electron-donating groups (like methoxy) increased the antimigration effect. Cancer Cell Migration nih.gov
Quinolines A methoxy group at the C-6 position contributed greatly to inhibiting metastasis. Antimetastatic nih.gov
Flavanones The presence of a methoxy group can reduce the inhibition of certain enzymes compared to a hydroxyl group. α-Glucosidase Inhibition researchgate.net

Research Applications and Biological Probes

Role as a Synthetic Intermediate in Pharmaceutical Research (e.g., Carvedilol Metabolites)

While various synthetic routes for Carvedilol and its metabolites have been explored, one reported approach for the active metabolites 4'-hydroxycarvedilol and 5'-hydroxycarvedilol utilizes vanillin (B372448) and isovanillin (B20041) as starting materials jetir.org. The potential use of 3-(2-Aminoethoxy)-5-methoxyphenol as a precursor highlights the continuing search for efficient and novel synthetic pathways for these important pharmaceutical compounds.

Table 1: Carvedilol and its Active Metabolites This table is for informational purposes and does not imply direct synthesis from this compound without specific literature confirmation.

Compound NameStarting Material ExampleKey Therapeutic Use
Carvedilol4-(Oxiran-2-ylmethoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethylamineAntihypertensive, β-blocker
4'-HydroxycarvedilolVanillinActive metabolite with β-blocking activity
5'-HydroxycarvedilolIsovanillinActive metabolite with β-blocking activity

Development of Chemical Probes for Biological Systems

While direct studies on the application of this compound in the development of chemical probes are not extensively documented, its structural motifs are relevant to this field. Chemical probes, particularly fluorescent probes, are essential tools for visualizing and understanding biological processes in real-time nih.govrsc.orgrsc.orgmdpi.comscilit.com. The design of these probes often involves incorporating fluorophores with specific recognition sites for target molecules or ions nih.govthermofisher.comresearchgate.net.

The aminophenol structure within this compound is a component of some fluorescent dyes. The amino group can act as an electron donor, influencing the photophysical properties of a molecule, a principle often exploited in the design of probes based on mechanisms like Photoinduced Electron Transfer (PET) nih.govnih.gov. Modifications of the amino and hydroxyl groups can be used to create specific binding sites for analytes, leading to a detectable change in fluorescence upon binding. The development of fluorescent probes is a rapidly advancing area, and compounds with versatile functional groups like this compound could serve as scaffolds for new molecular sensors.

Application in Materials Chemistry Research (e.g., Corrosion Inhibitors)

In the field of materials chemistry, organic compounds containing heteroatoms like nitrogen and oxygen are often investigated as corrosion inhibitors for metals. Aminophenol and its derivatives have shown promise in this area by adsorbing onto the metal surface to form a protective film that hinders the corrosion process scientific.netresearchgate.netcorromat.commdpi.commdpi.comnih.govresearchgate.netimist.mamdpi.com. The effectiveness of these inhibitors is attributed to the presence of functional groups like amino (-NH2) and hydroxyl (-OH) groups, which can interact with the metal surface researchgate.netresearchgate.net.

The mechanism of inhibition often involves the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, which facilitate adsorption onto the metal. Studies on compounds like 4-aminophenol (B1666318) have demonstrated that an increase in inhibitor concentration leads to a decrease in the corrosion rate of mild steel in acidic mediums researchgate.net. The formation of a stable, adsorbed layer on the metal surface acts as a barrier to corrosive agents. Given its structure, which includes an amino group, a hydroxyl group, and an ether linkage, this compound possesses the necessary functional groups to potentially act as an effective corrosion inhibitor.

Table 3: Corrosion Inhibition by Phenol-Based Compounds This table illustrates the general principles of corrosion inhibition by related compounds.

Inhibitor TypeMetalCorrosive MediumInhibition Mechanism
Poly(m-aminophenol)Mild Steel0.5 M NaClBarrier protection through polymer film
4-AminophenolMild Steel1M H2SO4Formation of a protective film on the metal surface
Phenolic CompoundsIronAcidic SolutionAdsorption via hydroxyl and other functional groups

Use in Formulation Chemistry Research (e.g., Hair Dye Couplers)

In formulation chemistry, particularly in the cosmetics industry, aminophenols are widely used as intermediates in the production of hair dyes justia.comepo.orggoogleapis.comepo.orggoogle.comgoogleapis.com. In oxidative hair coloring, a primary intermediate (developer) is oxidized in the presence of an oxidizing agent, and this reactive species then combines with a coupler molecule to form the final dye nih.gov. m-Aminophenol derivatives are common couplers that influence the final color shade.

While this compound is not explicitly named in many publicly available formulations, its chemical structure as a substituted m-aminophenol makes it a plausible candidate for a hair dye coupler. The specific shade produced would depend on the primary intermediate it is paired with and the reaction conditions. The amino and hydroxyl groups are crucial for the coupling reaction, and the additional aminoethoxy and methoxy (B1213986) substituents would be expected to modify the color outcome, potentially leading to unique shades and improving properties like dye fastness and stability. Research in this area continuously explores new coupler molecules to expand the palette of available hair colors and improve the performance of hair dye products epo.orggoogleapis.comepo.orgeuropa.eu.

Table 4: Common Couplers in Oxidative Hair Dyes This table lists examples of related m-aminophenol couplers.

Coupler NameTypical Color Contribution
m-AminophenolVaries with developer, often contributes to brown and red tones
2-Methyl-5-hydroxyethylaminophenolUsed for a range of shades
5-Amino-2-methylphenolUsed in various color formulations

Based on the information available, a detailed article on the advanced analytical and computational methodologies used in the research of This compound cannot be generated.

The primary obstacle is the lack of specific, publicly accessible research data for this particular chemical compound. Searches for experimental data pertaining to its spectroscopic and chromatographic characterization—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), UV-Visible Spectroscopy, and Thin-Layer Chromatography (TLC)—did not yield the necessary detailed findings required to construct a scientifically accurate and informative article as per the requested outline.

Advanced Analytical and Computational Methodologies in Research

Advanced Computational Chemistry Approaches

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of molecules. arxiv.org It is widely applied for geometry optimization, prediction of vibrational frequencies, and calculation of various molecular properties. scispace.com For novel compounds like 3-(2-Aminoethoxy)-5-methoxyphenol, DFT calculations can provide deep insights into its structural and electronic characteristics in the absence of experimental crystallographic data.

Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p) or 6-311G(d,p). mdpi.comresearchgate.net The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov From this optimized structure, a range of electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides information about the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov

Other calculated properties often include the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack, and Mulliken atomic charges, which quantify the partial charge on each atom. nih.govresearchgate.net Global reactivity descriptors such as hardness (η) and softness (S) can also be derived from HOMO and LUMO energies to further characterize the molecule's stability and reactivity. nih.gov

Table 2. Representative Electronic Properties Calculable via DFT (B3LYP Functional) for Aromatic Compounds.
PropertyDescriptionExample Value Range
EHOMOEnergy of the Highest Occupied Molecular Orbital-5 to -7 eV nih.gov
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1 to -2 eV nih.gov
Energy Gap (Eg)Difference between ELUMO and EHOMO, indicating reactivity nih.gov4 to 5 eV nih.gov
Hardness (η)Resistance to charge transfer, calculated as Eg/2 nih.gov2 to 2.5 eV nih.gov
Softness (S)The inverse of hardness, indicating ease of charge transfer nih.gov0.2 to 0.25 eV-1nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net This method is instrumental in drug discovery for elucidating potential biological targets and understanding the molecular basis of a compound's activity. For this compound, docking simulations could be used to explore its binding affinity and interaction patterns with various enzymes or receptors.

The process involves obtaining the three-dimensional structures of the ligand, which can be optimized using methods like DFT, and the target protein, usually from a public repository like the Protein Data Bank (PDB). researchgate.netnih.gov The simulation then places the ligand into the binding site of the protein and evaluates different binding poses using a scoring function. This function estimates the binding free energy (ΔG), with more negative values indicating a more favorable interaction. researchgate.net

Analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and key amino acid residues in the receptor's active site. researchgate.netnih.gov These insights can guide the rational design of more potent and selective analogs. For example, studies on similar methoxyphenol or amine-containing structures have explored their interactions with targets like estrogen receptors (ER-α), epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2). researchgate.netnih.gov

Table 3. Example Output from a Hypothetical Molecular Docking Simulation.
Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Estrogen Receptor Alpha (ER-α)e.g., 3ERT researchgate.net-8.5 to -10.5 nih.govLeu346, Thr347, Arg394, Glu353
Epidermal Growth Factor Receptor (EGFR)e.g., 3W2S nih.gov-7.0 to -9.0 nih.govLeu718, Val726, Ala743, Met793
DNA Methyltransferase 1 (DNMT1)e.g., 4WXX-6.5 to -8.5Arg1310, Arg1312, Glu1266, Cys1226

Retrosynthesis is a foundational strategy in organic chemistry for designing the synthesis of complex molecules. gwern.net It involves mentally deconstructing a target molecule into simpler, commercially available precursors through a series of logical "disconnections" that correspond to known chemical reactions. gwern.netmit.edu Computer-Aided Synthesis Planning (CASP) has emerged to automate this process, leveraging algorithms and, more recently, deep learning to navigate the vast chemical reaction space. mit.edu

Modern retrosynthesis prediction tools often utilize deep learning models, such as convolutional neural networks (CNNs) or transformers, trained on massive datasets of chemical reactions like the USPTO dataset. nih.govarxiv.org These models learn the underlying rules of chemical reactivity by analyzing millions of reactant-product pairs. arxiv.org When presented with a target molecule, often represented as a SMILES string or a molecular graph, the algorithm predicts one or more plausible disconnections and suggests the corresponding precursor molecules. nih.gov

This process is iterated, creating a "synthetic tree" where the target molecule is the root and the branches lead to progressively simpler intermediates until readily available starting materials are identified. youtube.com The goal is to find the most efficient and cost-effective synthetic route. mit.edu The application of these algorithms to a molecule like this compound would involve identifying key bonds, such as the ether or C-N bonds, as potential sites for disconnection, thereby proposing a logical and actionable pathway for its laboratory synthesis.

Future Research Trajectories and Innovations

Exploration of Novel Synthetic Pathways

Microbial Production: An innovative approach involves engineering microorganisms to produce polyphenolic compounds. This could be achieved by introducing and optimizing metabolic pathways in host organisms like Corynebacterium glutamicum to convert inexpensive starting materials, such as benzoic acids, into the desired phenolic structures. nih.govresearchgate.net This biotechnological method offers a sustainable alternative to traditional chemical synthesis. researchgate.net

Diversity-Oriented Synthesis: To rapidly generate a library of derivatives based on the 3-(2-Aminoethoxy)-5-methoxyphenol scaffold, diversity-oriented synthesis strategies can be employed. This involves using a common intermediate and applying a variety of reaction partners and conditions to create a wide range of structurally related molecules. nih.gov Such libraries are invaluable for structure-activity relationship studies.

Catalytic Approaches: The use of novel catalysts, such as transition metals, can facilitate more efficient and selective reactions. For instance, the development of eco-friendly catalysts could lead to higher yields and reduced environmental impact in the synthesis of phenolic derivatives. mdpi.com

These explorations into new synthetic methodologies will not only make this compound more accessible for research but also pave the way for the discovery of new analogs with potentially enhanced properties.

Expansion of Structure-Activity Relationship Studies for Enhanced Specificity

Understanding how the chemical structure of this compound relates to its biological activity is paramount for its future development. Structure-Activity Relationship (SAR) studies are essential for optimizing its properties, such as potency and selectivity towards a specific biological target.

Future SAR studies would involve the systematic modification of the this compound molecule at various positions. For example, alterations to the aminoethoxy side chain, the methoxy (B1213986) group, or the phenolic hydroxyl group could be explored. The resulting analogs would then be tested for their biological activity to identify key structural features that govern their effects. nih.govumn.edu

A comprehensive SAR analysis can provide valuable insights into the molecular interactions between the compound and its biological target, guiding the design of new derivatives with improved efficacy and reduced off-target effects. nih.govscience.govmdpi.com

Deeper Elucidation of Molecular Mechanisms via Advanced Biophysical Techniques

To fully comprehend the biological role of this compound, it is crucial to elucidate its molecular mechanism of action. Advanced biophysical techniques offer powerful tools to study the interactions between small molecules and their biological targets at a molecular level.

A variety of biophysical methods can be employed to characterize these interactions:

Technique Information Gained
Surface Plasmon Resonance (SPR) Provides real-time data on the kinetics (association and dissociation rates) and affinity of binding between the compound and its target protein. researchgate.netmdpi.com
Isothermal Titration Calorimetry (ITC) Measures the thermodynamic parameters of binding, such as enthalpy and entropy, offering a complete thermodynamic profile of the interaction. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Can identify the specific binding site on the target protein and reveal structural changes that occur upon binding. mdpi.comnih.gov
X-ray Crystallography Provides a high-resolution, three-dimensional structure of the compound bound to its target, offering detailed insights into the binding mode. researchgate.netmdpi.com
Differential Scanning Fluorimetry (DSF) A thermal shift assay used to assess ligand binding by measuring changes in protein stability. nih.gov

By utilizing a combination of these techniques, researchers can gain a comprehensive understanding of how this compound interacts with its biological target, which is essential for rational drug design and development. researchgate.netnih.govspringernature.comacs.org

Development of Targeted Research Probes and Tools for Biological Systems

This compound can serve as a scaffold for the development of chemical probes, which are valuable tools for studying biological systems. acs.orgnih.govfebs.org These probes are modified versions of the parent compound that incorporate specific functionalities, such as fluorescent tags or biotin (B1667282) labels. mskcc.org

The development of such probes would enable researchers to:

Visualize the localization of the compound within cells.

Identify the specific proteins that the compound interacts with through techniques like affinity purification. acs.org

Track the compound's engagement with its target in real-time. mdpi.com

By transforming this compound into a suite of chemical tools, its utility can be extended beyond its intrinsic biological activity to become an instrument for dissecting complex biological processes. mskcc.orgmdpi.com

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. acs.orgnih.gov These computational tools can be leveraged to accelerate the exploration of this compound and its derivatives.

AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing SAR data to predict the biological activity of novel, untested derivatives of this compound. frontiersin.org This allows for the prioritization of compounds for synthesis and testing.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for a specific target. nih.gov

Synthesis Planning: AI can assist in devising the most efficient and cost-effective synthetic routes for producing the compound and its analogs. acs.orgharvard.edu

The integration of AI and ML into the research pipeline promises to significantly reduce the time and resources required to advance our understanding and application of this phenolic amino ether. nih.govharvard.edu

Sustainable Synthesis Approaches for Phenolic Amino Ethers

In line with the growing emphasis on environmentally friendly chemical processes, future research will undoubtedly focus on developing sustainable synthesis methods for this compound. rsc.org This aligns with the principles of "green chemistry," which aim to minimize or eliminate the use and generation of hazardous substances. mdpi.com

Key aspects of sustainable synthesis to be explored include:

Use of Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. mdpi.comjddhs.com

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources to reduce reliance on petrochemicals. mdpi.com

Energy Efficiency: Employing energy-efficient reaction methods such as microwave-assisted synthesis or flow chemistry to reduce energy consumption. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

By adopting these green chemistry principles, the synthesis of this compound can become more environmentally responsible and economically viable in the long term.

Q & A

Q. What synthetic methodologies are recommended for 3-(2-Aminoethoxy)-5-methoxyphenol?

The synthesis typically involves multi-step functionalization of a phenolic backbone. A common approach includes:

  • Step 1 : Protection of the phenolic hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent unwanted side reactions.
  • Step 2 : Introduction of the aminoethoxy group via nucleophilic substitution or Mitsunobu reaction, using 2-aminoethanol derivatives.
  • Step 3 : Deprotection under mild acidic or basic conditions to regenerate the hydroxyl group.
    Adaptations from related compounds (e.g., 3-(2-Aminoethyl)-5-fluorophenol hydrochloride) suggest using continuous flow reactors for improved yield and purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : HPLC with UV detection (λ = 280 nm) or LC-MS for purity assessment.
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.0 ppm), methoxy (δ ~3.8 ppm), and aminoethoxy protons (δ ~3.4–3.6 ppm).
    • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹), methoxy (~2850 cm⁻¹), and amine (1600–1650 cm⁻¹) functionalities.
  • Elemental Analysis : Validate molecular formula (e.g., C₉H₁₃NO₃) with ≤0.3% deviation .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can:

  • Map electron density distributions to identify nucleophilic/electrophilic sites.
  • Calculate HOMO-LUMO gaps to predict redox behavior (e.g., antioxidant activity).
  • Simulate interaction energies with biological targets (e.g., enzymes or DNA).
    The Colle-Salvetti correlation-energy functional is validated for phenolic systems, achieving <5% error in energy predictions .

Q. How can contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Comparative Assays : Use standardized models (e.g., DPPH radical scavenging vs. FRAP for antioxidant capacity).
  • Dose-Response Studies : Evaluate concentration-dependent effects (e.g., 1–100 µM range).
  • Mechanistic Probes : Employ ESR spectroscopy to detect radical intermediates or chelation with metal ions (e.g., Fe²⁺/Cu²⁺).
  • Cell-Based Validation : Test in primary vs. cancer cell lines to assess tissue-specific effects .

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Co-Solvents : Use DMSO (≤1% v/v) or ethanol for stock solutions.
  • pH Adjustment : Prepare buffers (pH 7.4 PBS) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. How does the aminoethoxy group influence regioselectivity in further functionalization?

  • Electrophilic Aromatic Substitution : The amino group directs reactions to the para position relative to the hydroxyl group.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids target the ortho position to the methoxy group.
  • Protection Strategies : Temporary Boc-protection of the amine prevents undesired side reactions during alkylation/acylation .

Methodological Considerations

Q. What analytical techniques differentiate this compound from structural analogs?

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 196.0974) with <2 ppm error.
  • 2D NMR (HSQC, HMBC) : Correlate methoxy protons to aromatic carbons and aminoethoxy protons to adjacent CH₂ groups.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable .

Q. How can stability studies under varying pH/temperature conditions be designed?

  • Forced Degradation : Expose to 0.1M HCl/NaOH (40°C, 24 hrs) or UV light (254 nm) to identify degradation products.
  • Kinetic Analysis : Monitor degradation rates via HPLC and calculate Arrhenius parameters (Eₐ, k) for shelf-life prediction.
  • Storage Recommendations : Based on results, advise lyophilization for long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.